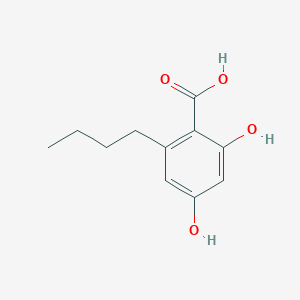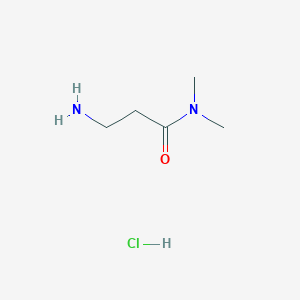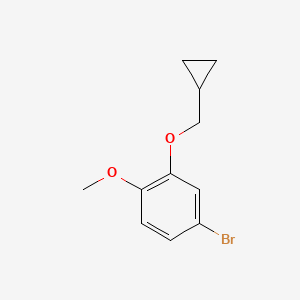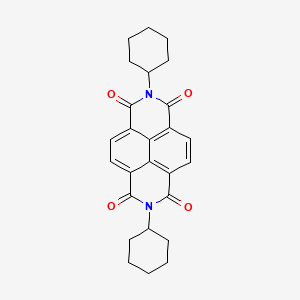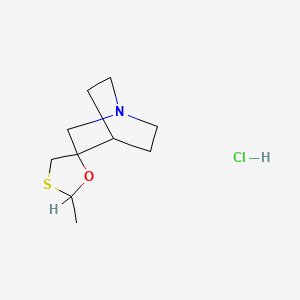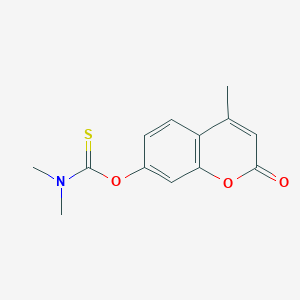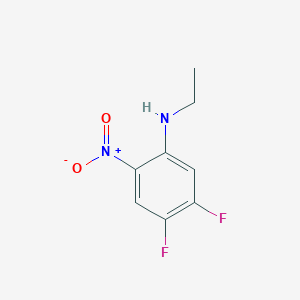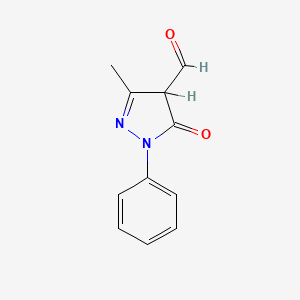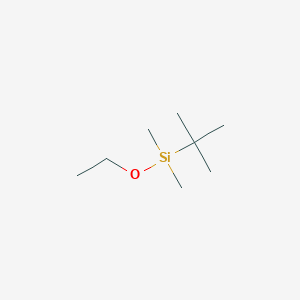
Silane, (1,1-dimethylethyl)ethoxydimethyl-
Descripción general
Descripción
“Silane, (1,1-dimethylethyl)ethoxydimethyl-” also known as Ethanol, tert-butyldimethylsilyl ether, is a chemical compound with the molecular formula C8H20OSi . It is also known by other names such as Silane, tert-butylethoxydimethyl-; (tert-Butyl)dimethyl (ethoxy)silane; Ethyl tert-butyldimethylsilyl ether; tert-Butyl (ethoxy)dimethylsilane; Ethanol, DMTBS; Ethanol, O-TBDMS .
Molecular Structure Analysis
The molecular structure of “Silane, (1,1-dimethylethyl)ethoxydimethyl-” can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C8H20OSi/c1-7-9-10(5,6)8(2,3)4/h7H2,1-6H3 .Aplicaciones Científicas De Investigación
1. Use in Li-ion Batteries
Silane compounds, including those with structures related to (1,1-dimethylethyl)ethoxydimethyl-silane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules dissolve various lithium salts and contribute to the creation of stable and efficient lithium-ion conductivities, suggesting their significant potential in battery technology (Amine et al., 2006).
2. Interaction with Silica Surfaces
Silanes, including those structurally similar to the specified compound, interact with silica surfaces. This interaction is crucial for understanding surface chemistry and materials science applications. For example, studies involving aminopropyl dimethylethoxysilane show how silanes can bond with silica surfaces, influencing surface properties and potential applications in coatings and adhesives (White & Tripp, 2000).
3. Improving Polymer Properties
Silane compounds are used to enhance the properties of polymers. For instance, trimethoxysilyl-modified polybutadiene has been employed to improve the compression set property of certain polymer/organoclay nanocomposite foams, demonstrating the role of silanes in modifying and improving polymer materials (Park et al., 2008).
4. Insecticide Development
Interestingly, silane compounds have also found applications in pesticide science. A silicon analog of a known insecticide, structured similarly to the silane , has shown broad-spectrum insecticidal activity. This suggests the potential of silane compounds in developing new, effective insecticides (Sieburth et al., 1990).
5. Surface Modification and Adhesion
Silanes play a significant role in surface modification and adhesion, particularly in polymer science. Studies have shown how different silane compounds, including those related to (1,1-dimethylethyl)ethoxydimethyl-silane, affect the molecular interactions at polymer/silane interfaces, which is crucial for understanding and improving adhesive properties (Zhang et al., 2012).
Propiedades
IUPAC Name |
tert-butyl-ethoxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20OSi/c1-7-9-10(5,6)8(2,3)4/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYXWBBROYOLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (1,1-dimethylethyl)ethoxydimethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




